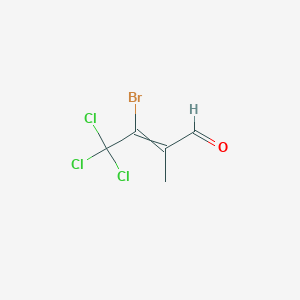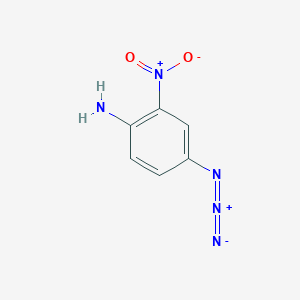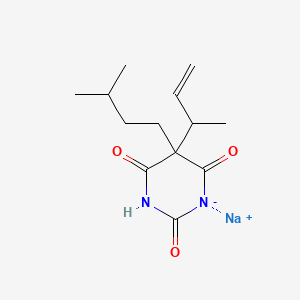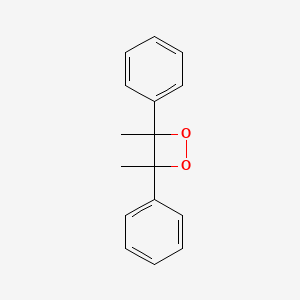
3-Bromo-4,4,4-trichloro-2-methylbut-2-enal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-4,4,4-trichloro-2-methylbut-2-enal: is an organic compound characterized by the presence of bromine, chlorine, and a double bond in its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4,4,4-trichloro-2-methylbut-2-enal typically involves the halogenation of precursor compounds. One common method is the bromination of 4,4,4-trichloro-2-methylbut-2-enal using bromine or N-bromosuccinimide (NBS) as the brominating agent . The reaction is usually carried out in an organic solvent such as carbon tetrachloride or chloroform under controlled temperature conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, where the precursor compounds are subjected to bromination and chlorination reactions in reactors designed for high efficiency and yield. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to ensure maximum production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Bromo-4,4,4-trichloro-2-methylbut-2-enal undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of less halogenated or dehalogenated products.
Common Reagents and Conditions:
Substitution: Nucleophiles such as hydroxide ions or amines can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution: Products include various substituted alkenes and alcohols.
Oxidation: Major products are carboxylic acids and aldehydes.
Reduction: Reduced products include alkanes and partially dehalogenated compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 3-Bromo-4,4,4-trichloro-2-methylbut-2-enal is used as a reagent in organic synthesis, particularly in the formation of complex molecules through halogenation and substitution reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Research is ongoing to explore the compound’s potential as a pharmaceutical intermediate or as a lead compound in drug discovery.
Industry: In industrial applications, the compound is used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 3-Bromo-4,4,4-trichloro-2-methylbut-2-enal involves its interaction with molecular targets through its reactive halogen atoms. The bromine and chlorine atoms can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The compound’s double bond also allows for addition reactions, further contributing to its reactivity.
Vergleich Mit ähnlichen Verbindungen
4,4,4-Trichloro-2-methylbut-2-enal: Lacks the bromine atom but shares similar structural features.
3-Bromo-2-methylbut-2-enal: Contains bromine but fewer chlorine atoms.
3-Bromo-4-methylbenzonitrile: Similar in having a bromine atom but differs in the presence of a nitrile group.
Eigenschaften
CAS-Nummer |
68143-12-4 |
|---|---|
Molekularformel |
C5H4BrCl3O |
Molekulargewicht |
266.3 g/mol |
IUPAC-Name |
3-bromo-4,4,4-trichloro-2-methylbut-2-enal |
InChI |
InChI=1S/C5H4BrCl3O/c1-3(2-10)4(6)5(7,8)9/h2H,1H3 |
InChI-Schlüssel |
FPFDLGKYZNSHQI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C(C(Cl)(Cl)Cl)Br)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7-Chloro-5-(2-chlorophenyl)-3H-pyrido[3,2-e][1,4]diazepine](/img/structure/B14478188.png)


![5-Methoxy-2-phenyl-4H-furo[2,3-h][1]benzopyran-4-one](/img/structure/B14478213.png)

methanone](/img/structure/B14478221.png)



![1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane-6-carbonyl chloride](/img/structure/B14478260.png)
![2-[3-(1H-Imidazol-1-yl)-2-oxopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14478261.png)
